Boc-gdfldfa-nhme
Description
Boc-gdfldfa-nhme is a synthetic peptide derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl ester (nhme) terminus. The Boc group is commonly used in solid-phase peptide synthesis (SPPS) to shield reactive amine functionalities, while the methyl ester terminus improves solubility in organic solvents like N,N-dimethylformamide (DMF) .
Synthesis protocols for analogous peptides often employ coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like N-methylmorpholine (NMM) in DMF . For example, tripeptides like H-Met-Met-Met-OH are synthesized via stepwise coupling under inert conditions, with final deprotection using trifluoroacetic acid (TFA) . This compound likely follows similar methodologies, though optimization of reaction times (e.g., ~1.3 hours at 75°C) and solvent choices may vary .
Properties
CAS No. |
141695-65-0 |
|---|---|
Molecular Formula |
C35H46N6O7 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[[(E)-3-[[3,3-dimethyl-1-[[(E)-3-[[1-(methylamino)-1-oxopropan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C35H46N6O7/c1-22(29(43)36-8)38-30(44)26(20-24-17-13-10-14-18-24)40-32(46)28(34(2,3)4)41-31(45)25(19-23-15-11-9-12-16-23)39-27(42)21-37-33(47)48-35(5,6)7/h9-20,22,28H,21H2,1-8H3,(H,36,43)(H,37,47)(H,38,44)(H,39,42)(H,40,46)(H,41,45)/b25-19+,26-20+ |
InChI Key |
XRACTWAKUBGPLX-FQHZWJPGSA-N |
SMILES |
CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |
Isomeric SMILES |
CC(C(=O)NC)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C(C(C)(C)C)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |
sequence |
GXXXA |
Synonyms |
(1,1-dimethylethoxy)carbonyl-glycyl-delta-phenylalanyl-leucyl-delta-phenylalanyl-N-methylalaninamide Boc-GdFLdFA-NHMe Boc-Gly-delta-Phe-Leu-delta-Phe-Ala-NHCH3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Physicochemical Properties
The table below compares Boc-gdfldfa-nhme (inferred properties) with structurally related boronic acid derivatives and peptides from literature:
*Estimated based on analogous peptides and synthesis protocols.
Key Observations:
- Lipophilicity : this compound exhibits higher Log P values compared to polar tripeptides like H-Met-Met-Met-OH, attributed to its protective groups and methyl ester terminus .
- Solubility : Unlike boronic acids (e.g., CAS 1046861-20-4), which have low aqueous solubility, this compound is designed for solubility in DMF, a solvent critical for SPPS but increasingly replaced due to toxicity concerns .
- Synthetic Complexity : The compound’s synthetic accessibility score (~2.07) aligns with boronic acid derivatives, reflecting challenges in coupling and purification steps .
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